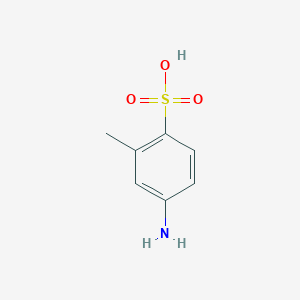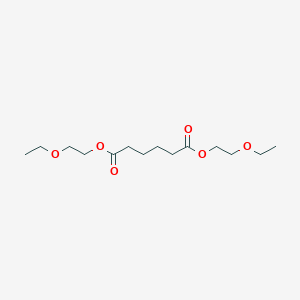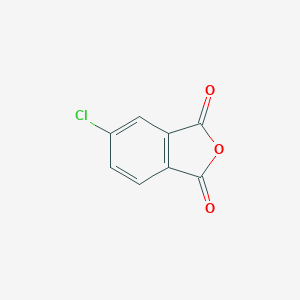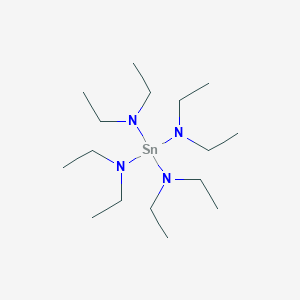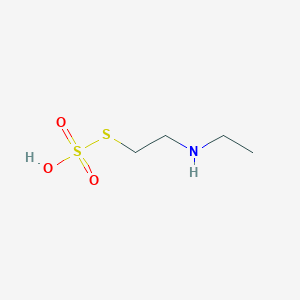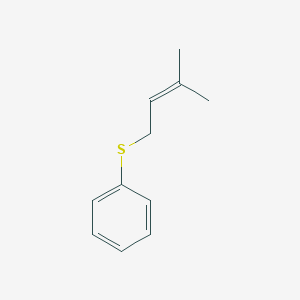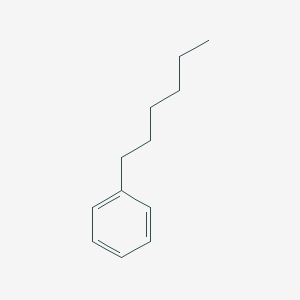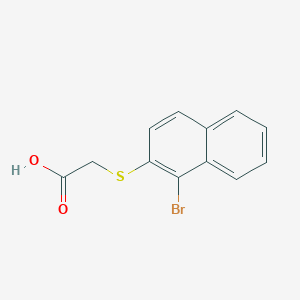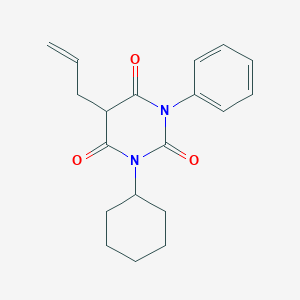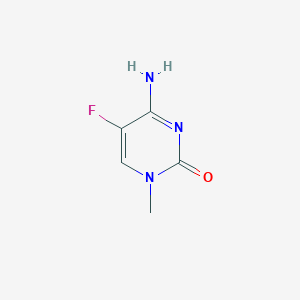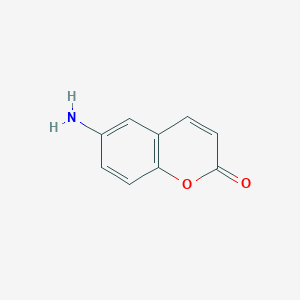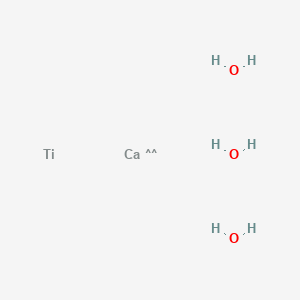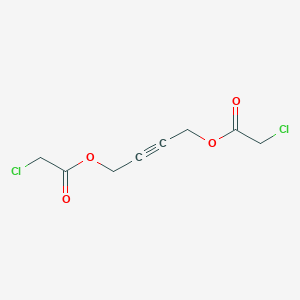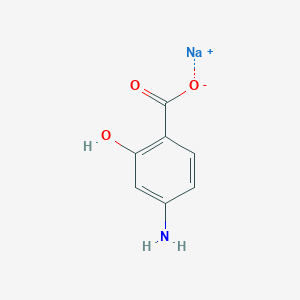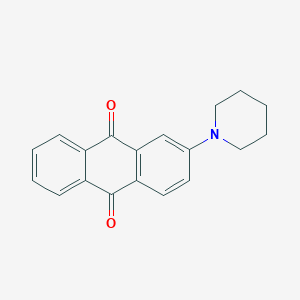
2-Piperidinoanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinoanthraquinone (PAQ) is a synthetic compound that has been widely used in scientific research for its unique chemical properties. PAQ is a member of the anthraquinone family, which is known for its diverse biological activities. PAQ has been extensively studied for its potential applications in cancer treatment, as well as its ability to modulate cellular signaling pathways.
Mecanismo De Acción
2-Piperidinoanthraquinone has been shown to modulate a variety of cellular signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway. 2-Piperidinoanthraquinone has been shown to inhibit the activity of these pathways, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-Piperidinoanthraquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cancer cells, as well as modulate the immune response. 2-Piperidinoanthraquinone has also been shown to have anti-inflammatory properties, which can be useful in the treatment of a variety of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Piperidinoanthraquinone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 2-Piperidinoanthraquinone is also relatively stable, which allows for long-term storage. However, there are also limitations to the use of 2-Piperidinoanthraquinone in lab experiments. It can be difficult to obtain a pure form of 2-Piperidinoanthraquinone, and it can also be expensive.
Direcciones Futuras
There are several future directions for the use of 2-Piperidinoanthraquinone in scientific research. One potential application is in the treatment of cancer. 2-Piperidinoanthraquinone has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Another potential application is in the treatment of inflammatory diseases. 2-Piperidinoanthraquinone has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as an anti-inflammatory agent. Additionally, 2-Piperidinoanthraquinone has been shown to modulate cellular signaling pathways, which could lead to the development of new drugs that target these pathways.
Métodos De Síntesis
2-Piperidinoanthraquinone is typically synthesized through a multi-step process that involves the reaction of an anthraquinone derivative with piperidine. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure form of 2-Piperidinoanthraquinone.
Aplicaciones Científicas De Investigación
2-Piperidinoanthraquinone has been widely used in scientific research for its unique chemical properties. It has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 2-Piperidinoanthraquinone has been extensively studied for its potential applications in cancer treatment, as well as its ability to modulate cellular signaling pathways.
Propiedades
Número CAS |
6345-74-0 |
|---|---|
Nombre del producto |
2-Piperidinoanthraquinone |
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
2-piperidin-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C19H17NO2/c21-18-14-6-2-3-7-15(14)19(22)17-12-13(8-9-16(17)18)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 |
Clave InChI |
ZBKREKXRZLODLG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1CCN(CC1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Otros números CAS |
6345-74-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



